2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro-
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Overview
Description
2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- is an organic compound with the molecular formula C7H8O3 It is a derivative of pyranone, characterized by the presence of methoxy, methyl, and nitro functional groups
Preparation Methods
The synthesis of 2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxy-6-methyl-2H-pyran-2-one.
Nitration Reaction: The introduction of the nitro group is achieved through a nitration reaction. This involves treating the starting material with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective nitration of the compound.
Chemical Reactions Analysis
2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- can be compared with other similar compounds:
4-Methoxy-6-methyl-2H-pyran-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2H-Pyran-2-one, 4-methoxy-6-styryl-: Contains a styryl group instead of a nitro group, leading to variations in its applications and properties.
2H-Pyran-2-one, 6-methyl-4-methoxy:
Properties
CAS No. |
54774-80-0 |
---|---|
Molecular Formula |
C7H7NO5 |
Molecular Weight |
185.13 g/mol |
IUPAC Name |
4-methoxy-6-methyl-3-nitropyran-2-one |
InChI |
InChI=1S/C7H7NO5/c1-4-3-5(12-2)6(8(10)11)7(9)13-4/h3H,1-2H3 |
InChI Key |
SEVAYKDUQQGCNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)[N+](=O)[O-])OC |
Origin of Product |
United States |
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